Activity and Enantioselectivity vs. Chloride Dimer
In a comparative study of homogeneous catalysts for the enantioselective hydrogenation of dimethyl itaconate, the in-situ prepared catalyst derived from [Rh(COD)₂]BF₄ demonstrated vastly superior performance over its chloride analog. The catalyst [((R,R)-MeDuPHOS)Rh(COD)]BF₄ was found to be approximately 20 times more active and provided a higher enantioselectivity (96% ee) than the corresponding chloride complex, [((R,R)-MeDuPHOS)Rh(COD)]Cl (92% ee) [1]. This stark difference in performance is attributed to the non-coordinating nature of the BF₄⁻ anion, which allows for more efficient catalyst activation [1]. For scientific procurement, this indicates that the BF₄ salt is essential for achieving optimal reaction rates and product purity in these systems.
| Evidence Dimension | Catalytic Activity (Relative) and Enantioselectivity |
|---|---|
| Target Compound Data | Relative activity = 1x (baseline); Enantioselectivity = 96% ee |
| Comparator Or Baseline | [((R,R)-MeDuPHOS)Rh(COD)]Cl (derived from [Rh(COD)Cl]₂) |
| Quantified Difference | ~20x lower activity and 4% lower ee for the chloride complex |
| Conditions | Enantioselective hydrogenation of dimethyl itaconate using (R,R)-MeDuPHOS ligand under comparable homogeneous conditions [1]. |
Why This Matters
This data quantifies a critical performance gap, justifying the selection and procurement of the BF₄ salt for applications requiring high throughput and optical purity.
- [1] Brandts, J. A. M., & Berben, P. H. (2003). Application of Immobilized Rhodium Catalyst Precursors in Enantio- and Chemoselective Hydrogenation Reactions. Organic Process Research & Development, 7(3), 393–398. View Source
